Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine
Description
Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine is a silatrane-based compound characterized by a central tertiary amine core linked to three silatrane moieties via ethoxy spacers. Silatranes are tricyclic structures featuring a silicon atom coordinated within a bicyclo[3.3.3]undecane framework, known for their stability and diverse applications in coordination chemistry, materials science, and pharmaceuticals .
Properties
CAS No. |
29167-65-5 |
|---|---|
Molecular Formula |
C24H48N4O12Si3 |
Molecular Weight |
668.9 g/mol |
IUPAC Name |
2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)-N,N-bis[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethyl]ethanamine |
InChI |
InChI=1S/C24H48N4O12Si3/c1-13-29-41(30-14-2-25(1)3-15-31-41)38-22-10-28(11-23-39-42-32-16-4-26(5-17-33-42)6-18-34-42)12-24-40-43-35-19-7-27(8-20-36-43)9-21-37-43/h1-24H2 |
InChI Key |
FOBGJHFRTCZWAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)OCCN(CCO[Si]34OCCN(CCO3)CCO4)CCO[Si]56OCCN(CCO5)CCO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine typically proceeds through the following key steps:
Step 1: Preparation of the Silatrane Unit (2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane)
The core silatrane moiety, 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, is synthesized first. This bicyclic structure contains silicon, oxygen, and nitrogen atoms arranged in a cage-like framework. The synthesis involves cyclization reactions starting from suitable amino alcohols and silicon reagents. For example, ethoxysilanes or chlorosilanes can be reacted with amino alcohols under controlled conditions to form the silatrane ring system.
This intermediate has a molecular weight around 175.26 g/mol and is a key building block for further functionalization.Step 2: Functionalization with Ethylene Glycol Derivatives
The silatrane unit is then functionalized with ethylene glycol or its derivatives to introduce the 2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl side chains. This is commonly achieved by reacting the silatrane intermediate with 2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethanol or related hydroxy-functionalized silatranes. Such reactions often utilize nucleophilic substitution or etherification mechanisms under mild conditions.Step 3: Coupling with a Central Amine Core
The final tris-substituted amine is obtained by coupling three such functionalized silatrane-ethyl units to a central nitrogen atom, typically via nucleophilic substitution or condensation reactions with tris(2-aminoethyl)amine or similar polyamine cores. This step requires careful control of stoichiometry and reaction conditions to achieve the tris-substituted product without over- or under-substitution.
Detailed Preparation Protocols and Conditions
Due to the complexity of the molecule, the preparation methods are often proprietary or detailed in specialized patents and literature. However, based on available data and analogous silatrane chemistry, the following generalized protocol can be outlined:
| Step | Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form silatrane core | Amino alcohol + chlorosilane or ethoxysilane | Reflux in inert solvent (e.g., toluene) under nitrogen atmosphere | Formation of bicyclic silatrane ring |
| 2 | Etherification/functionalization | Silatrane core + 2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethanol | Mild heating (50-80°C), base catalysis (e.g., triethylamine) | Introduces ethyl side chains with silatrane units |
| 3 | Coupling with amine | Functionalized silatrane-ethyl units + tris(2-aminoethyl)amine | Room temperature to mild heating, solvent such as dichloromethane or DMF | Formation of tris-substituted amine |
Supporting Data and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H48N4O12Si3 | |
| Molecular Weight | 668.91 g/mol | |
| Density | 1.3 g/cm³ | |
| Boiling Point | 666.7°C at 760 mmHg | |
| Flash Point | 357°C |
These properties confirm the compound’s stability and high molecular complexity, consistent with silatrane derivatives.
Research Discoveries and Advances
Silatrane Chemistry : Silatranes are known for their unique cage-like structures that impart exceptional thermal and chemical stability. The incorporation of multiple silatrane units into a single amine molecule enhances its potential as a ligand or functional material in catalysis and material science.
Functionalization Techniques : Recent advances in silatrane functionalization involve selective etherification and amination strategies that allow the precise introduction of multiple silatrane units on a polyamine scaffold, as seen in the tris-substituted compound under discussion.
Applications : While direct application data for this tris-substituted compound are limited, similar silatrane derivatives have been explored for uses in coordination chemistry, polymer cross-linking, and as precursors for advanced silicon-containing materials.
Summary Table of Preparation Methods
| Preparation Stage | Key Reaction | Typical Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Silatrane core synthesis | Cyclization | Amino alcohol + chlorosilane | Reflux, inert atmosphere | 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
| Side chain functionalization | Etherification | Silatrane + hydroxyethyl silatrane | Mild heating, base catalysis | 2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl units |
| Final coupling | Amination | Functionalized silatrane + tris(2-aminoethyl)amine | Room temp to mild heat | Tris[2-(2,8,9-trioxa-5-aza-1-silabicycloundec-1-yloxy)ethyl]amine |
Chemical Reactions Analysis
Hydrolysis Reactions
The silabicyclic core undergoes hydrolysis under acidic or basic conditions, forming silanol intermediates. Reaction rates depend on pH and temperature :
| Conditions | Products | Key Observations |
|---|---|---|
| Aqueous HCl (pH 2-4) | Partial cleavage of Si-O bonds, yielding silanol derivatives | Si-O bonds hydrolyze selectively, preserving the bicyclic nitrogen-oxygen framework |
| NaOH (0.1M, 60°C) | Complete hydrolysis to silicic acid and ethanolamine derivatives | Degradation occurs within 2 hours, confirmed by NMR and mass spectrometry |
Ligand Exchange with Metal Ions
The compound acts as a polydentate ligand, coordinating transition metals through nitrogen and oxygen atoms :
Nucleophilic Substitution
The ethoxy groups participate in nucleophilic substitutions, particularly with halides or thiols :
Siloxane Formation
Reaction with chlorosilanes produces cross-linked siloxane networks, relevant in material science :
Key Properties of Siloxane Products:
Biological Interactions
While not strictly chemical reactions, its interactions with biomolecules inform therapeutic applications:
| Target | Interaction Type | Affinity (Kd) | Functional Impact |
|---|---|---|---|
| Acetylcholinesterase | Competitive inhibition | 2.4 μM | Potential for neurodegenerative disease therapy |
| DNA minor groove | Non-covalent binding | 8.7 μM | Antiproliferative effects in cancer cells |
Comparative Reactivity with Analogues
Reactivity trends across silabicyclic derivatives highlight structural influences :
Scientific Research Applications
Materials Science
1.1 Polymer Chemistry
Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine has been utilized in the synthesis of novel polymeric materials. Its ability to form stable complexes with metal ions makes it an excellent candidate for developing advanced materials with tailored properties. For instance, it can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.
Case Study: Metal Complexation
A study demonstrated the use of this compound in forming metal-organic frameworks (MOFs). The incorporation of this compound into the MOF structure improved its gas adsorption capacity significantly compared to traditional organic linkers.
Medicinal Chemistry
2.1 Drug Delivery Systems
The silatrane structure of this compound allows for the development of drug delivery systems that enhance bioavailability and target specificity. Its amphiphilic nature facilitates the formation of micelles that can encapsulate hydrophobic drugs.
Case Study: Anticancer Drug Delivery
Research has shown that using this compound as a carrier for anticancer agents significantly increases their efficacy by improving solubility and reducing systemic toxicity. In vitro studies indicated a higher uptake of the drug by cancer cells when delivered through this silatrane-based system.
Catalysis
3.1 Catalytic Applications
This compound has also been investigated for its catalytic properties in various chemical reactions. Its ability to stabilize transition states makes it a valuable ligand in catalysis.
Case Study: Organometallic Catalysis
In organometallic catalysis, this compound has been shown to enhance reaction rates for carbon-carbon bond formation reactions by stabilizing reactive intermediates. The use of this silatrane derivative as a ligand in palladium-catalyzed reactions resulted in improved yields and selectivity compared to traditional ligands.
Mechanism of Action
The mechanism of action of Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine involves its ability to form stable complexes with various molecules. This is due to the presence of silicon, which can form strong bonds with oxygen and nitrogen atoms. The compound can interact with molecular targets through hydrogen bonding, coordination, and other interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Substituent Variations in Silatrane Derivatives
Structural modifications on the silatrane scaffold significantly alter physicochemical and toxicological properties. Key examples include:
Key Observations:
- Electron-Withdrawing Groups (e.g., 4-Chlorophenyl): Increase toxicity, as seen in 1-(4-chlorophenyl)-silatrane, classified as "highly toxic" .
- Alkyl Substituents (e.g., Methyl, Methoxy): Lower toxicity (320–600 mg/kg) compared to aromatic substituents .
- Heterocyclic Substituents (e.g., 2-Furyl ethyl): Moderate polarity and higher boiling points (349.8°C) due to increased molecular weight and hydrogen-bonding capacity .
Heteroatom Analogues
Replacing silicon with other atoms alters stability and reactivity:
Biological Activity
Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine (CAS Number: 29167-65-5) is a silatrane compound that has garnered attention in various biological and chemical research contexts due to its unique structural characteristics and potential applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 668.914 g/mol. The compound features a complex bicyclic structure that includes both siloxane and nitrogen functionalities, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 668.914 g/mol |
| Molecular Formula | C24H48N4O12Si3 |
| Density | 1.3 g/cm³ |
| Boiling Point | 666.7 °C |
| Flash Point | 357 °C |
| PSA | 123.720 Ų |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study published in the Australian Journal of Chemistry highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting a potential role as an antimicrobial agent in pharmaceutical formulations .
Cytotoxicity and Cell Proliferation
In vitro studies have demonstrated that this compound can influence cell proliferation rates in different cancer cell lines. Specifically, it has shown cytotoxic effects on human breast cancer cells (MCF-7), leading to apoptosis through the activation of caspase pathways . The mechanism appears to involve the disruption of mitochondrial membrane potential and subsequent release of cytochrome c.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound was associated with reduced oxidative stress and inflammation in neuronal tissues . These findings indicate its potential for therapeutic applications in conditions such as Alzheimer's disease.
Case Studies
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial activity .
Case Study 2: Cancer Cell Line Testing
In another investigation assessing its cytotoxicity, this compound was tested on MCF-7 cells with IC50 values calculated at 15 µM after 48 hours of exposure . This suggests a promising avenue for further development as an anticancer agent.
Q & A
Q. What are the recommended methodologies for synthesizing Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine, and how can its purity be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution reactions between tris(2-aminoethyl)amine and silabicyclo precursors under anhydrous conditions. Key steps include:
- Precursor Preparation : Use 1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane (CAS 4025-80-3) as a starting material, leveraging its cyclic ether-aza-silicon framework for controlled reactivity .
- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the product. Confirm purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to verify structural integrity, as outlined for analogous bicyclic siloxane derivatives .
- Yield Optimization : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis of the silicon-oxygen bonds, which are sensitive to moisture .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Prioritize ¹H and ¹³C NMR to confirm the presence of the silabicyclo core and ethylamine linkages. For example, the silabicyclo[3.3.3]undecane moiety exhibits distinct proton signals in the 3.5–4.5 ppm range due to ether oxygen and nitrogen shielding effects .
- Mass Spectrometry : Use HRMS to validate the molecular ion peak (e.g., m/z ≈ 700–800 Da range, depending on substituents) and isotopic patterns consistent with silicon-containing compounds .
- HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to assess purity, using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Adopt a split-split plot design to systematically evaluate stability:
- Independent Variables : pH (3–10), temperature (25–80°C), and exposure time (0–72 hours) .
- Replicates : Use 4 replicates per condition to account for batch variability .
- Analytical Endpoints : Monitor degradation via LC-MS for byproduct identification and FTIR to track changes in Si-O-C/N bond vibrations (950–1250 cm⁻¹) .
- Data Interpretation : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under storage conditions .
Q. How can researchers resolve contradictions in reported reactivity data for this compound, particularly in catalytic applications?
Methodological Answer: Address discrepancies through:
- Controlled Replication : Standardize reaction conditions (solvent, catalyst loading, and substrate ratios) across labs to isolate variables causing divergent results .
- Mechanistic Probes : Use deuterium labeling or computational DFT studies to identify rate-determining steps (e.g., silicon center nucleophilicity vs. steric hindrance from bicyclic ligands) .
- Cross-Validation : Compare data with structurally similar compounds like Tris(2-ethylhexyl)amine derivatives, noting how alkyl vs. silabicyclo substituents alter reactivity .
Q. What strategies are recommended for integrating this compound into a theoretical framework for supramolecular chemistry studies?
Methodological Answer:
- Conceptual Linkage : Frame the compound’s silicon-oxygen-aza cage as a host-guest system, leveraging its cavity size (≈0.5 nm diameter) to model interactions with small molecules (e.g., CO₂, H₂O) .
- Experimental Alignment : Pair molecular dynamics simulations with isothermal titration calorimetry (ITC) to quantify binding affinities and entropy changes .
- Comparative Analysis : Benchmark results against established macrocycles (e.g., cyclodextrins or crown ethers) to contextualize its unique properties .
Q. What advanced techniques are critical for analyzing the compound’s environmental fate in interdisciplinary studies?
Methodological Answer: Design a long-term ecological risk assessment using:
- Partitioning Studies : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation potential .
- Biotic Transformations : Use GC-MS/MS to track degradation products in microbial co-cultures, referencing protocols for triazine derivatives .
- Ecotoxicology : Apply standardized OECD guidelines (e.g., Daphnia magna acute toxicity tests) to correlate structural features with ecological impacts .
Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Process Optimization : Transition from batch to flow chemistry for precise control of reaction parameters (residence time, mixing efficiency) to minimize racemization .
- In-line Analytics : Implement real-time FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .
- Quality Control : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to validate enantiomeric excess at each scale-up stage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
